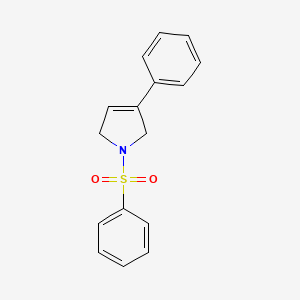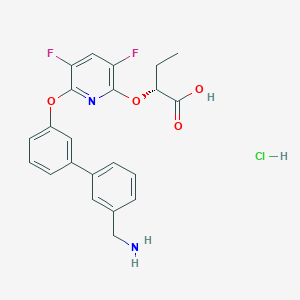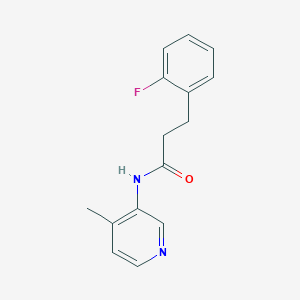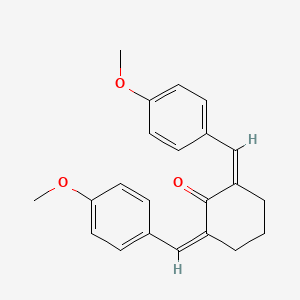
1-(Phenylsulfonyl)-3-phenyl-3-pyrroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phenylsulfonyl)-3-phenyl-3-pyrroline, also known as PSPL, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PSPL belongs to the family of pyrroline compounds, which are known for their diverse biological activities. In
Mécanisme D'action
The exact mechanism of action of 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline is not fully understood. However, studies have suggested that 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline may exert its biological effects through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline has also been found to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer.
Biochemical and physiological effects:
1-(Phenylsulfonyl)-3-phenyl-3-pyrroline has been shown to have various biochemical and physiological effects. In cancer cells, 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline has been found to induce apoptosis by activating caspase-3 and caspase-9 and downregulating Bcl-2 expression. 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline has also been reported to reduce oxidative stress and inflammation in the brain and protect neurons from apoptosis. In cardiovascular disease, 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline has been found to induce vasodilation and improve endothelial function.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Phenylsulfonyl)-3-phenyl-3-pyrroline has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological effects can be easily measured using various assays. However, 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline has some limitations as well. Its low solubility in water and other common solvents can make it challenging to work with, and its stability under different conditions needs to be carefully monitored.
Orientations Futures
There are several future directions for research on 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline. One area of interest is the development of 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline analogs with improved solubility and bioavailability. Another area of research is the exploration of the potential of 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline as a treatment for neurodegenerative diseases such as Parkinson's and Huntington's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline and its potential interactions with other signaling pathways.
Méthodes De Synthèse
The synthesis of 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline involves the reaction of 3-phenyl-2-propen-1-ol with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an elimination-addition mechanism to yield 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline as a white solid with a melting point of 156-158 °C.
Applications De Recherche Scientifique
1-(Phenylsulfonyl)-3-phenyl-3-pyrroline has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline has been shown to inhibit the growth of cancer cells and induce apoptosis. 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline has also been found to protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of Alzheimer's disease. Furthermore, 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline has been reported to have vasodilatory effects and may have potential as a treatment for hypertension and other cardiovascular diseases.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-3-phenyl-2,5-dihydropyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c18-20(19,16-9-5-2-6-10-16)17-12-11-15(13-17)14-7-3-1-4-8-14/h1-11H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBLZYCFYKJKHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CN1S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide](/img/structure/B7451239.png)

![5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole](/img/structure/B7451249.png)

![(2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one](/img/structure/B7451260.png)
![4-(4-fluorophenyl)-N-(1-oxa-8-azaspiro[4.5]decan-3-yl)-4-oxobutanamide;hydrochloride](/img/structure/B7451280.png)
![5-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide hydrochloride](/img/structure/B7451295.png)
![6-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]hexanamide;hydrochloride](/img/structure/B7451298.png)
![3-(2-aminoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride](/img/structure/B7451306.png)
![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride](/img/structure/B7451308.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]pentanamide](/img/structure/B7451316.png)